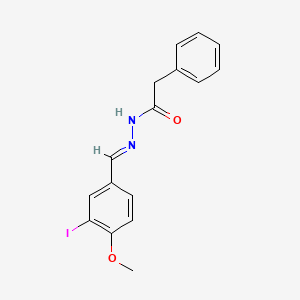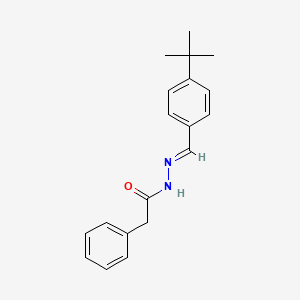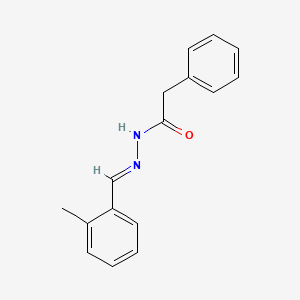
N'-(2-methylbenzylidene)-2-phenylacetohydrazide
Overview
Description
N'-(2-methylbenzylidene)-2-phenylacetohydrazide, commonly known as MPH, is a chemical compound with a molecular formula of C16H16N2O. It is a yellow crystalline powder that is commonly used in scientific research. MPH has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
MPH has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, MPH has been investigated for its potential as a lead compound for the development of new drugs. In pharmacology, MPH has been studied for its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. In biochemistry, MPH has been investigated for its potential as a probe to study the binding of ligands to proteins.
Mechanism of Action
The mechanism of action of MPH is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a critical role in inflammation, pain, and fever. By inhibiting the biosynthesis of prostaglandins, MPH may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
MPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPH has potent antioxidant and anti-inflammatory properties. In vivo studies have shown that MPH can reduce pain and inflammation in animal models of arthritis. Additionally, MPH has been shown to have antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using MPH in lab experiments include its high purity, stability, and ease of synthesis. Additionally, MPH has been extensively studied, and its properties and potential applications are well understood. The limitations of using MPH in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of MPH. One potential direction is the development of new drugs based on the structure of MPH. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MPH. Additionally, the potential applications of MPH in the treatment of various diseases, such as cancer and arthritis, should be further explored.
Conclusion:
In conclusion, MPH is a chemical compound that has been extensively studied for its potential applications in various fields of research. The synthesis of MPH is a straightforward process, and the compound can be obtained in high yields with good purity. MPH has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. The advantages of using MPH in lab experiments include its high purity, stability, and ease of synthesis, while the limitations include its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the study of MPH, including the development of new drugs based on its structure and the investigation of its molecular mechanisms of action.
properties
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13-7-5-6-10-15(13)12-17-18-16(19)11-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWZMOYPFSQHBP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-methylphenyl)methylidene]-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




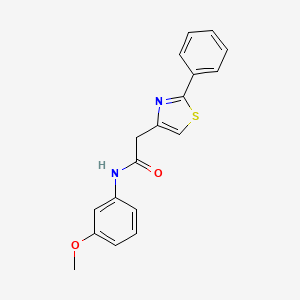


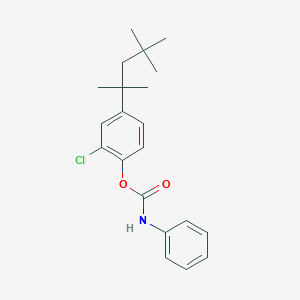
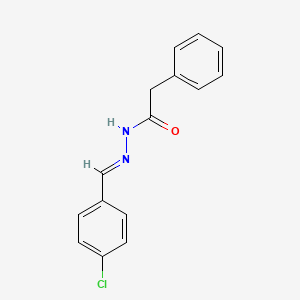
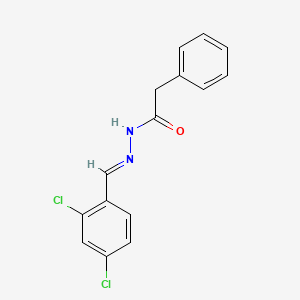

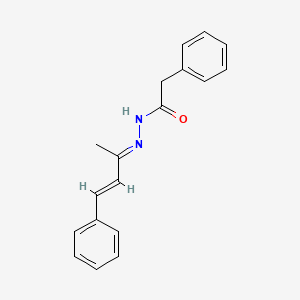
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841342.png)

